molecular formula C11H9NO5 B15147978 Ethyl 5-nitrobenzofuran-3-carboxylate

Ethyl 5-nitrobenzofuran-3-carboxylate

Cat. No.: B15147978
M. Wt: 235.19 g/mol
InChI Key: SBJHGVJUTQDHDV-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family. . This compound is characterized by the presence of a benzofuran ring system substituted with a nitro group and an ethyl ester group, making it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-1-benzofuran-3-carboxylate typically involves the nitration of a benzofuran precursor followed by esterification. One common method involves the nitration of 1-benzofuran-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1-benzofuran-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 5-nitro-1-benzofuran-3-carboxylate .

Industrial Production Methods

Industrial production of ethyl 5-nitro-1-benzofuran-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-nitro-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-nitro-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular targets. The benzofuran ring system can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

ethyl 5-nitro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H9NO5/c1-2-16-11(13)9-6-17-10-4-3-7(12(14)15)5-8(9)10/h3-6H,2H2,1H3

InChI Key

SBJHGVJUTQDHDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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